

Methyl 3,5-Dihydroxybenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3,5-Dihydroxybenzoate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dihydroxybenzoate, also known as methyl α -resorcyate, is an organic compound with the chemical formula $C_8H_8O_4$. It is the methyl ester of 3,5-dihydroxybenzoic acid. This technical guide provides an in-depth overview of the discovery, history, chemical properties, synthesis, and potential biological significance of **Methyl 3,5-Dihydroxybenzoate**, tailored for professionals in research and drug development. The compound serves as a versatile building block in the synthesis of more complex molecules, including dendrimers and crown ethers, and has garnered interest for its potential biological activities.^{[1][2]}

Discovery and History

While the precise date and discoverer of the first synthesis of **Methyl 3,5-Dihydroxybenzoate** are not extensively documented in readily available historical records, its synthesis falls under the well-established category of Fischer-Speier esterification. This acid-catalyzed esterification method was first described by Emil Fischer and Arthur Speier in 1895.^[3] It is highly probable that the compound was first prepared in a laboratory setting in the late 19th or early 20th century following the establishment of this fundamental organic reaction.

The parent compound, 3,5-dihydroxybenzoic acid (α -resorcylic acid), has been known for a longer period and its synthesis from benzoic acid was established in the 19th century.^[4] The esterification of this acid to produce **Methyl 3,5-Dihydroxybenzoate** would have been a logical

step for chemists studying the reactivity and derivatives of dihydroxybenzoic acids. The compound is also known to occur naturally, having been identified in the plant *Viburnum cylindricum*.^[5]

Physicochemical Properties

Methyl 3,5-Dihydroxybenzoate is a slightly yellow to beige fine crystalline powder at room temperature.^[1] A summary of its key quantitative properties is presented in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₈ O ₄	^[5]
Molecular Weight	168.15 g/mol	^[5]
Melting Point	167-170 °C	^{[1][6]}
Boiling Point	257.07 °C (estimated)	^[6]
Solubility	Slightly soluble in water	^{[1][6]}
pKa	8.63 ± 0.10 (Predicted)	^[6]
XLogP3	1.5	^[5]

Spectral Data

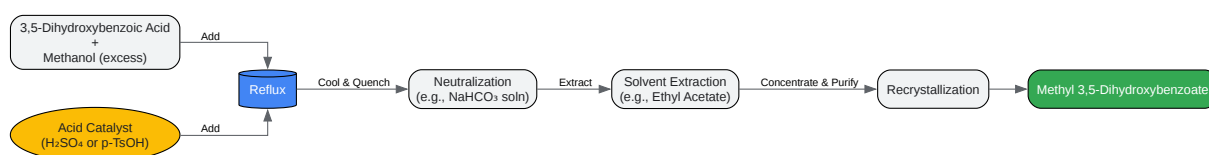
- ¹H NMR: Spectral data is available and can be accessed through chemical databases.^[7]
- ¹³C NMR: Spectral data is available and can be accessed through chemical databases.^[5]
- IR Spectroscopy: Infrared spectral data is available.^{[8][9]}
- Mass Spectrometry: GC-MS data shows a top peak at m/z 137 and a molecular ion peak at m/z 168.^[5]

Synthesis and Experimental Protocols

The most common and straightforward method for the synthesis of **Methyl 3,5-Dihydroxybenzoate** is the Fischer-Speier esterification of 3,5-dihydroxybenzoic acid with

methanol in the presence of an acid catalyst.

Fischer-Speier Esterification Workflow



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Figure 1: General workflow for the Fischer-Speier esterification synthesis of **Methyl 3,5-Dihydroxybenzoate**.

Detailed Experimental Protocol (Acid Catalysis)

This protocol is adapted from a patented industrial synthesis method.[10]

Materials:

- 3,5-Dihydroxybenzoic acid (5 kg)
- Methanol (50 L)
- p-Toluenesulfonic acid (600 g) or concentrated Sulfuric Acid (500 ml)[10]
- Ethyl acetate (10 L)
- Saturated sodium bicarbonate (NaHCO₃) solution (20 L)
- Deionized water

Procedure:

- To a 100 L glass reaction vessel, add 50 L of methanol.

- With stirring, add 600 g of p-toluenesulfonic acid (or slowly add 500 ml of concentrated sulfuric acid).
- Add 5 kg of 3,5-dihydroxybenzoic acid to the mixture.
- Heat the mixture to reflux (approximately 65-85°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
- Dissolve the residue in 10 L of ethyl acetate.
- Wash the organic phase twice with 10 L of saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Wash the organic phase with 10 L of deionized water.
- The aqueous layers can be combined and back-extracted with ethyl acetate to maximize yield.
- Combine all organic phases and dry over anhydrous sodium sulfate or magnesium sulfate.
- Concentrate the dried organic phase under reduced pressure to obtain the crude solid product.
- Recrystallize the crude product from water or a methanol/water mixture to yield pure **Methyl 3,5-Dihydroxybenzoate** as a white to off-white solid.[\[10\]](#)

Yields: Reported yields for similar industrial processes are in the range of 88-98%.[\[10\]](#)

Biological Activity and Potential Signaling Pathways

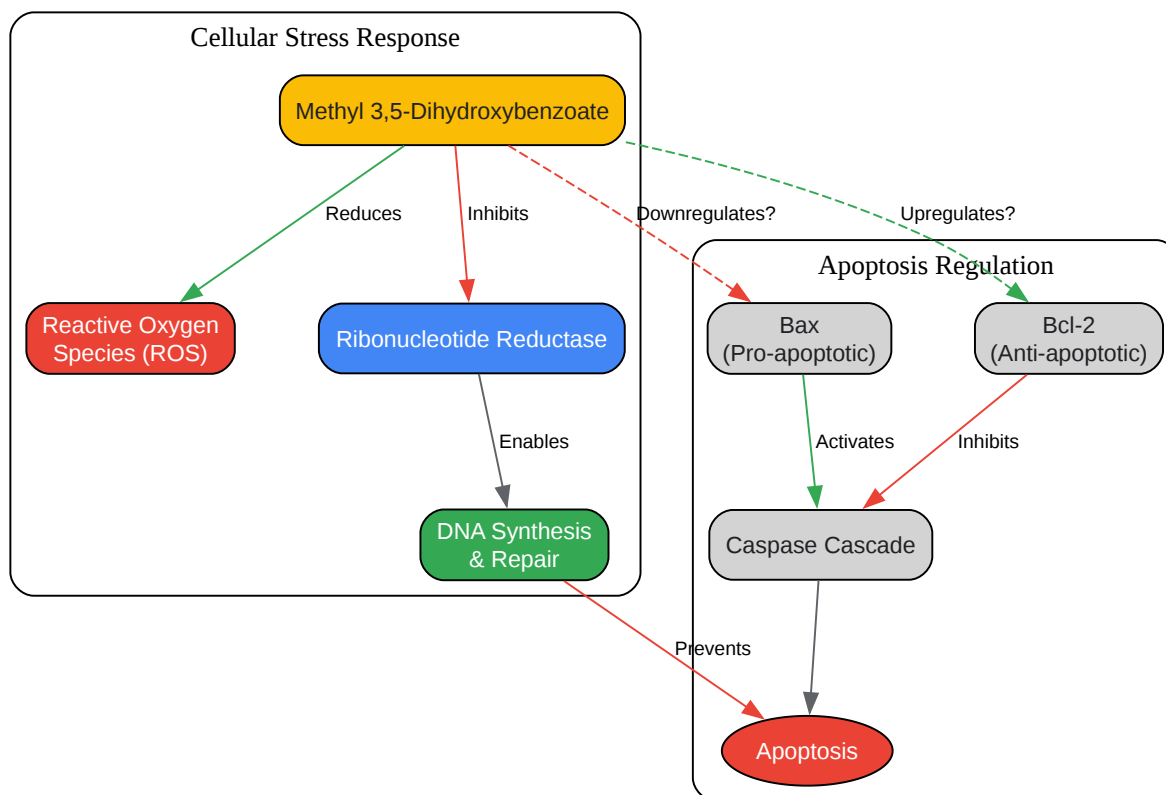
Methyl 3,5-dihydroxybenzoate has been studied for its potential biological activities, including its role as a ribonucleotide reductase inhibitor and its antitumor properties.[\[1\]](#) Ribonucleotide reductase is a crucial enzyme for DNA synthesis and repair, making it a target for cancer therapy.[\[11\]](#)[\[12\]](#)

While the specific signaling pathways directly modulated by **Methyl 3,5-Dihydroxybenzoate** are not yet fully elucidated, studies on the structurally similar compound, Methyl 3,4-dihydroxybenzoate (MDHB), offer valuable insights. MDHB has been shown to protect cells from oxidative stress by activating the Nrf2 antioxidant pathway.^{[13][14]} It also exhibits neuroprotective effects by mitigating apoptosis through the regulation of Bcl-2 family proteins and caspases.^{[15][16]}

Given the structural similarity and shared antioxidant and potential anti-cancer properties, it is hypothesized that **Methyl 3,5-Dihydroxybenzoate** may act through similar mechanisms.

Hypothesized Signaling Pathway of Action

The following diagram illustrates a potential mechanism of action for **Methyl 3,5-Dihydroxybenzoate**, drawing parallels from the known effects of related dihydroxybenzoate compounds and its reported activity as a ribonucleotide reductase inhibitor.



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Figure 2: Hypothesized signaling pathways influenced by **Methyl 3,5-Dihydroxybenzoate**, based on its known targets and the activities of structurally related compounds.

Applications in Research and Development

Methyl 3,5-Dihydroxybenzoate is a valuable intermediate in organic synthesis. Its two hydroxyl groups and methyl ester functionality allow for a variety of chemical modifications.

- **Dendrimer Synthesis:** It has been used as a core molecule in the synthesis of cored dendrimers.^{[1][2]}

- **Macrocyclic Synthesis:** It is a precursor in the preparation of large macrocyclic compounds like bis(5-carbomethoxy-1,3-phenylene)-32-crown-10.[1][2]
- **Pharmaceutical Intermediate:** As the parent acid is a key starting material for compounds like resveratrol and bromoprim, the methyl ester serves as a protected or synthetically useful derivative.[17]
- **Biological Research:** Its potential as an antifeedant for the pine weevil, *Hylobius abietis*, and its antitumor and ribonucleotide reductase inhibitory activities make it a subject of interest in agricultural and biomedical research.[1]

Conclusion

Methyl 3,5-Dihydroxybenzoate is a historically significant and synthetically versatile compound. While its full biological role is still under investigation, its known inhibitory effects on key cellular enzymes and the activities of structurally similar compounds suggest a promising future in drug discovery and development, particularly in the areas of oncology and diseases related to oxidative stress. This guide provides a foundational understanding for researchers looking to explore the potential of this molecule.

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- To cite this document: BenchChem. [Methyl 3,5-Dihydroxybenzoate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129432#discovery-and-history-of-methyl-3-5-dihydroxybenzoate]

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